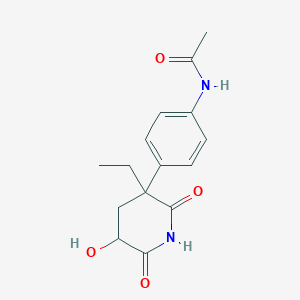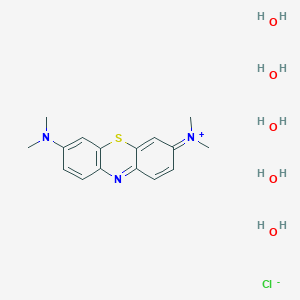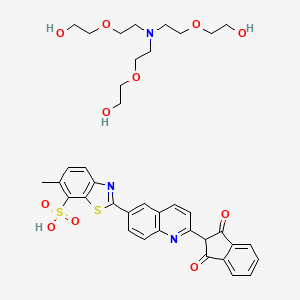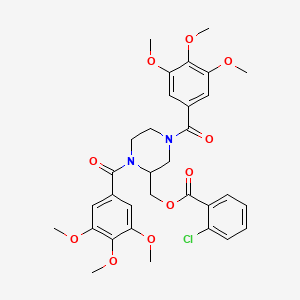
Cinnamamide, N-methyl-3,4-methylenedioxythio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamamide, N-methyl-3,4-methylenedioxythio-: is a synthetic organic compound derived from cinnamic acid It is characterized by the presence of a cinnamoyl group attached to an amide moiety, with additional functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinnamamide derivatives, including N-methyl-3,4-methylenedioxythio-cinnamamide, typically involves the reaction of methyl cinnamates with amines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl cinnamate:amine) at 45°C for about 40 minutes . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst.
Industrial Production Methods: Industrial production of cinnamamide derivatives can be scaled up using continuous-flow microreactor technology. This approach allows for precise control of reaction conditions, leading to high yields and consistent product quality. The use of biocatalysis in industrial settings also aligns with green chemistry principles, reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Cinnamamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert cinnamamides to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cinnamamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Cinnamamide derivatives have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of cinnamamide derivatives involves their interaction with specific molecular targets and pathways. For instance, some cinnamamide compounds inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is achieved through binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, cinnamamide derivatives may interact with other enzymes and receptors, contributing to their diverse biological effects.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound from which cinnamamide derivatives are synthesized.
Cinnamates: Esters of cinnamic acid with various alcohols.
Cinnamyl Alcohol: An alcohol derivative of cinnamic acid.
Comparison: Cinnamamide derivatives are unique due to the presence of the amide functional group, which imparts different chemical and biological properties compared to cinnamic acid and its esters. The amide group enhances the compound’s stability and allows for diverse chemical modifications, making cinnamamide derivatives more versatile in medicinal chemistry .
Properties
CAS No. |
88167-11-7 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-methylprop-2-enethioamide |
InChI |
InChI=1S/C11H11NO2S/c1-12-11(15)5-3-8-2-4-9-10(6-8)14-7-13-9/h2-6H,7H2,1H3,(H,12,15)/b5-3+ |
InChI Key |
JPAGBGJUOWRAFP-HWKANZROSA-N |
Isomeric SMILES |
CNC(=S)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CNC(=S)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



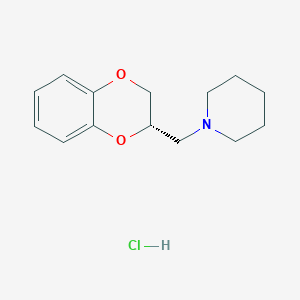


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)


